5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Übersicht
Beschreibung
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione is a type of organic compound . It is a derivative of 5H-pyrrolo[2,1-c][1,4]benzodiazepine, which is known to be useful as anti-psychotic or neuroleptic agents .
Synthesis Analysis
The synthesis of 5H-pyrrolo[2,1-c][1,4]benzodiazepine and some of its derivatives has been reported in the literature . The synthesis process typically involves a series of chemical reactions, leading to a variety of analogues .Molecular Structure Analysis
The molecular formula of this compound is C16H18N4 . It has an average mass of 266.341 Da and a monoisotopic mass of 266.153137 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reaction sequence typically involves the formation of various intermediates and by-products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility, melting point, and absorption spectra . It is appreciably soluble in many organic solvents but generally insoluble in water .Wissenschaftliche Forschungsanwendungen
Anxiolytic Agents
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione derivatives have been studied for their potential as anxiolytic agents. A study highlighted the pharmacological properties of these derivatives, particularly focusing on their rapid hydroxylation which could influence their effectiveness as anxiolytic compounds (Wright et al., 1978).
Synthetic Methods
There have been significant advancements in the synthetic methods for these compounds. For instance, a study described the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones using Wang resin, which is a pivotal step in developing biologically important derivatives (Kamal et al., 2001).
Antitubercular Activity
In the realm of antitubercular research, a combinatorial approach was developed for the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione libraries. These compounds were evaluated for in vitro activity against Mycobacterium tuberculosis, with some exhibiting promising activity (Kamal et al., 2007).
Cytotoxicity and Anticonvulsant Activity
A recent study focused on the synthesis and cytotoxicity evaluation of a new fluorinated ionic salt derivative of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione. This compound showed minimal toxicity and potential anticonvulsant activity in vitro, suggesting its potential in medical applications (Natchimuthu et al., 2020).
Solid-Phase Reduction Techniques
An efficient method for the reduction of aromatic nitro and azido compounds on solid support using indium/NH4Cl was applied to the synthesis of pyrrrolo[2,1-c][1,4]benzodiazepine-5,11-diones. This solid-phase reduction technique presents a novel approach in the synthesis of these compounds, enhancing the efficiency of the process (Kamal et al., 2001).
Synthesis of Functionalized Pyrrolidines and Pyrrolo-benzodiazepines
A new strategy for the synthesis of optically active pyrrolo[1,4]benzodiazepine-2,5-diones has been developed. This method is based on an initial Michael addition of functionalized 1,2-ketoamides on nitroalkenes, leading to substituted benzodiazepine, which demonstrates the chemical versatility and potential for targeted synthesis of these compounds (Acosta et al., 2015).
Central Nervous System Agents
Several derivatives of 5H-pyrrolo[2,1-c][1,4]benzodiazepine have been evaluated as central nervous system agents. Notably, compounds like 11-(1-piperazinyl)-5H-pyrrolo[2,1-c][1,4]benzodiazepine have shown dual activity as antidepressants and neuroleptics, indicating their potential use in treating various CNS disorders (Wright et al., 1980).
Zukünftige Richtungen
The future directions for the study and application of 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione could involve further exploration of its biological activity and potential therapeutic applications . This could include the development of new synthetic routes, the design of analogues with modified DNA base-sequence selectivity, and enhanced cytotoxicity .
Eigenschaften
IUPAC Name |
5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-7H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMOEZLRLXJCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306634 | |
Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76447-29-5 | |
Record name | NSC177993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.